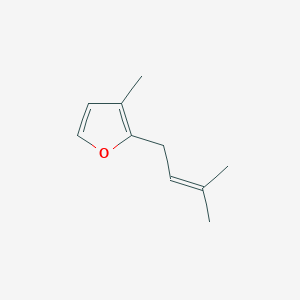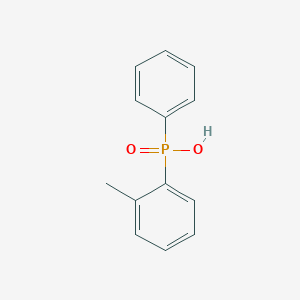
Phosphinic acid, phenyl-o-tolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, phenyl-o-tolyl- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PTOP and is a phosphine oxide ligand that can be used in catalysis, organic synthesis, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of PTOP in catalysis involves the coordination of the phosphine oxide ligand to the transition metal catalyst. This coordination enhances the reactivity of the catalyst and facilitates the desired reaction. In organic synthesis, PTOP can act as a nucleophile or a Lewis base, depending on the reaction conditions. In medicinal chemistry, the mechanism of action of PTOP is dependent on the specific target and mode of action of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTOP have been studied in various contexts. In one study, PTOP was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, PTOP was shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. PTOP has also been found to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PTOP in lab experiments is its high reactivity and selectivity. PTOP can facilitate a wide range of reactions and can be easily synthesized in large quantities. However, one of the limitations of using PTOP is its sensitivity to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the study of PTOP. One area of research is the development of new catalytic systems based on PTOP for the synthesis of complex organic molecules. Another area of research is the exploration of PTOP as a potential drug candidate for the treatment of various diseases. Additionally, the study of the biochemical and physiological effects of PTOP can provide insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of PTOP can be achieved through a two-step process. The first step involves the reaction of phenylacetic acid with o-toluidine to form 2-phenyl-2-(o-tolyl)acetonitrile. The second step involves the reaction of this intermediate with triphenylphosphine oxide in the presence of a Lewis acid catalyst such as boron trifluoride etherate. This reaction yields PTOP as a white crystalline solid with a melting point of 175-177°C.
Wissenschaftliche Forschungsanwendungen
PTOP has been extensively studied for its potential applications in various fields. In catalysis, PTOP has been used as a ligand in transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. In organic synthesis, PTOP has been used as a reagent in the synthesis of various compounds including chiral phosphine oxides, β-amino phosphine oxides, and phosphine oxide-based dendrimers. In medicinal chemistry, PTOP has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and bacterial infections.
Eigenschaften
CAS-Nummer |
18593-18-5 |
|---|---|
Molekularformel |
C13H13O2P |
Molekulargewicht |
232.21 g/mol |
IUPAC-Name |
(2-methylphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C13H13O2P/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-10H,1H3,(H,14,15) |
InChI-Schlüssel |
JTGJSHWRMGFNQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
Kanonische SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
Synonyme |
(2-Methylphenyl)phenylphosphinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




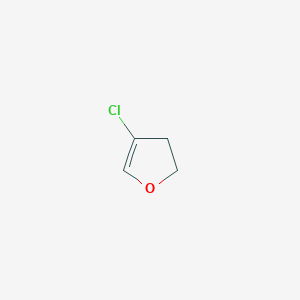


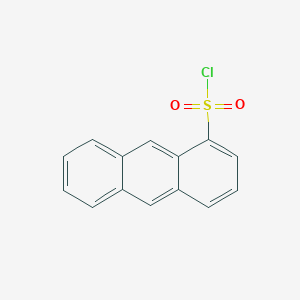
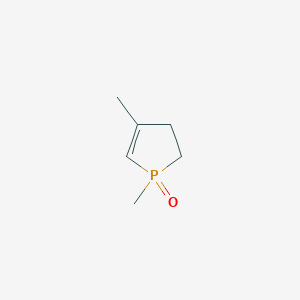
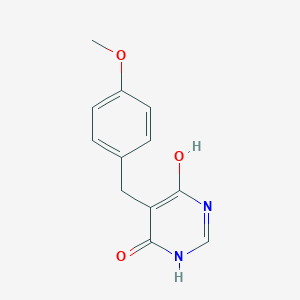


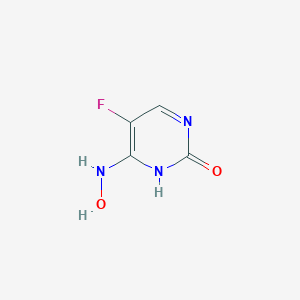
![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)
